[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
Description
[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is a triazolobenzimidazole derivative featuring a benzyl group at the 9-position and a thio-linked acetic acid moiety at the 3-position. The compound’s structure combines a heterocyclic core with functional groups that influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-[(4-benzyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-15(23)11-24-17-19-18-16-20(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)21(16)17/h1-9H,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXUFRXIYHKALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NN=C4SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid typically involves multiple steps, starting with the formation of the triazole and benzimidazole rings. These rings are then linked through a thioacetic acid group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: In an industrial
Biological Activity
[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is a complex organic compound with the molecular formula C17H14N4O2S. This compound belongs to the class of triazole derivatives and has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores its biological activity based on recent research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). In one study, derivatives exhibited higher potency than standard chemotherapeutic agents, indicating their potential as novel anticancer drugs .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing comparable efficacy to conventional antibiotics .
Table 2: Antimicrobial Activity
Anti-inflammatory Effects
Research has suggested that compounds containing the triazole ring can exhibit anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may have therapeutic applications in inflammatory diseases .
Case Studies
A notable case study focused on the synthesis and biological evaluation of related triazole derivatives demonstrated that modifications in the substituents significantly influenced their biological activity. Researchers synthesized several derivatives and evaluated their cytotoxicity against different cancer cell lines, revealing a structure-activity relationship that could guide future drug design efforts .
Scientific Research Applications
[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is a chemical compound with a molecular formula of . It features a thioacetic acid functional group attached to a benzyl-substituted triazole and a benzimidazole moiety. This compound has potential biological activities, particularly in medicinal chemistry.
Applications
The applications of this compound span various fields:
- Medicinal Chemistry Compounds with triazole and benzimidazole structures often demonstrate significant biological activities.
- Scientific Research This compound is a versatile material used in various scientific research endeavors.
- Binding Affinity Studies Interaction studies have focused on its binding affinity to various biological targets, often utilizing techniques such as:
- X-ray crystallography
- NMR spectroscopy
- Molecular docking
Structural Comparisons
Several compounds share structural features with this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid | Similar triazole-benzimidazole structure | Antimicrobial | Lacks benzyl substitution |
| (5-Methyl-[1,2,4]triazol-3-thiol)acetic acid | Triazole with thiol group | Antifungal | Does not contain benzimidazole moiety |
| [(7-Amino-[1,2,4]triazolo[4,3-a]pyridine)] | Triazole-based | Anticancer | Lacks thio and acetic acid functionalities |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural analogs, highlighting substituent effects and molecular characteristics:
Substituent Effects at the 9-Position
- Benzyl vs. The phenyl-substituted variant (CAS 831247-98-4) has a lower molecular weight (324.36 vs. 338.07), which may improve solubility .
- Phenoxyethyl: The 2-phenoxyethyl group (C₆H₅OCH₂CH₂-) introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. This modification raises the molecular weight to 368.42, likely altering pharmacokinetic profiles .
Thio-Linked Group Modifications
- Acetic Acid vs. Acetamide : Replacing the carboxylic acid (-COOH) with acetamide (-CONH₂) eliminates ionization at physiological pH, increasing lipophilicity and altering absorption. The acetamide derivative (CAS 606120-65-4) is less acidic, which may reduce renal clearance .
- Propanoic Acid: Extending the chain to propanoic acid (-CH₂CH₂COOH) adds conformational flexibility, possibly influencing binding affinity and metabolic stability .
Q & A
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Perform density functional theory (DFT) calculations to map electron density in the triazole ring, guiding functionalization. Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like EGFR-TK or BET proteins .
Methodological Tables
Q. Table 1. Key Synthetic Methods Comparison
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Glacial AcOH reflux | Ethanol, 4 h reflux | 75–85 | |
| Solvent-free fusion | 3 h, 100°C | 93 | |
| Ionic liquid ([Bmim]Cl) | Water-ethanol, 3–4 h | 80–90 |
Q. Table 2. Critical Spectroscopic Benchmarks
| Technique | Expected Signals/Data |
|---|---|
| 1H-NMR (DMSO-d6) | δ 2.5–3.5 (methylene), δ 7.2–8.1 (aromatic) |
| 13C-NMR | δ 170–175 (C=O), δ 140–150 (triazole carbons) |
| IR | 1680–1700 cm⁻¹ (C=O stretch) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
